molecular formula C14H15NO4 B14075749 2,2-Dimethyl-5-{[(4-methylphenyl)amino]methylidene}-1,3-dioxane-4,6-dione

2,2-Dimethyl-5-{[(4-methylphenyl)amino]methylidene}-1,3-dioxane-4,6-dione

Cat. No.: B14075749
M. Wt: 261.27 g/mol
InChI Key: QCMGUPCNKXGAHM-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-{[(4-methylphenyl)amino]methylidene}-1,3-dioxane-4,6-dione (CAS: 25063-44-9) is a Meldrum’s acid derivative characterized by a 1,3-dioxane-4,6-dione core substituted at the 5-position with a [(4-methylphenyl)amino]methylidene group. The 4-methylphenyl group confers moderate lipophilicity, influencing its solubility and reactivity in comparison to analogs with polar or bulky substituents. Its structure has been validated via crystallographic and spectroscopic methods, with applications explored in medicinal chemistry and materials science .

Properties

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

2,2-dimethyl-5-[(4-methylanilino)methylidene]-1,3-dioxane-4,6-dione

InChI

InChI=1S/C14H15NO4/c1-9-4-6-10(7-5-9)15-8-11-12(16)18-14(2,3)19-13(11)17/h4-8,15H,1-3H3

InChI Key

QCMGUPCNKXGAHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC=C2C(=O)OC(OC2=O)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-{[(4-methylphenyl)amino]methylidene}-1,3-dioxane-4,6-dione typically involves the reaction of Meldrum’s acid with substituted aniline derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-{[(4-methylphenyl)amino]methylidene}-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols .

Scientific Research Applications

2,2-Dimethyl-5-{[(4-methylphenyl)amino]methylidene}-1,3-dioxane-4,6-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-{[(4-methylphenyl)amino]methylidene}-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Meldrum’s acid derivatives exhibit diverse biological and physicochemical properties depending on substituents at the 5-position. Below is a detailed comparison of the target compound with structurally related analogs:

Structural and Electronic Comparisons

Compound Name Substituent Key Features Biological Activity/Applications References
2,2-Dimethyl-5-{[(4-methylphenyl)amino]methylidene}-1,3-dioxane-4,6-dione (Target) 4-Methylphenylamino Moderate lipophilicity; electron-donating methyl group enhances stability Antibacterial potential (inferred)
2,2-Dimethyl-5-(4H-1,2,4-triazol-4-ylaminomethylene)-1,3-dioxane-4,6-dione Triazolylamino Polar heterocyclic group; hydrogen-bonding capacity Antibacterial activity (explicitly studied)
2,2-Dimethyl-5-[(pyridin-2-yl-amino)methylidene]-1,3-dioxane-4,6-dione Pyridinylamino Basic nitrogen; enhances solubility and metal coordination Intermediate for quinolone synthesis
2,2-Dimethyl-5-[(2-nitrophenylamino)methylidene]-1,3-dioxane-4,6-dione 2-Nitrophenylamino Electron-withdrawing nitro group; increases reactivity Precursor for anti-malarial/anti-cancer agents
5-{[(4-Methoxyphenyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione 4-Methoxyphenylamino Electron-donating methoxy group; stabilizes resonance structures Not explicitly reported
2,2-Dimethyl-5-(tetrahydro-4H-thiopyran-4-ylidene)-1,3-dioxane-4,6-dione Thiopyranylidene Sulfur-containing ring; alters electronic and steric properties Synthetic intermediate

Physicochemical Properties

  • Solubility : Polar substituents (e.g., triazole, pyridine) increase water solubility, whereas aromatic groups (4-methylphenyl, 2-nitrophenyl) enhance lipid solubility. The target compound’s balance of lipophilicity makes it suitable for organic-phase reactions .
  • Crystallographic Data : The pyridinyl derivative () adopts an envelope conformation with a dihedral angle of 3.5° between aromatic planes, while the target compound’s structure likely features similar planarity due to conjugation .

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